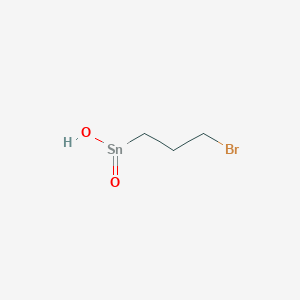
(3-Bromopropyl)(hydroxy)stannanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)(hydroxy)stannanone is an organotin compound characterized by the presence of a bromopropyl group and a hydroxy group attached to a stannanone core. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(hydroxy)stannanone typically involves the reaction of tributyltin hydride with 3-bromopropanol under controlled conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-80°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)(hydroxy)stannanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromopropyl group can be reduced to form a propyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of (3-Bromopropyl)ketone.
Reduction: Formation of (3-Propyl)(hydroxy)stannanone.
Substitution: Formation of (3-Aminopropyl)(hydroxy)stannanone or (3-Thiopropyl)(hydroxy)stannanone.
Scientific Research Applications
(3-Bromopropyl)(hydroxy)stannanone has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)(hydroxy)stannanone involves the interaction of its functional groups with target molecules. The bromopropyl group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds and participate in oxidation-reduction reactions. These interactions can affect the molecular pathways and biological targets, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)(hydroxy)stannanone
- (3-Iodopropyl)(hydroxy)stannanone
- (3-Bromopropyl)(methoxy)stannanone
Uniqueness
(3-Bromopropyl)(hydroxy)stannanone is unique due to the presence of both a bromopropyl group and a hydroxy group, which allows it to participate in a wide range of chemical reactions. The combination of these functional groups provides versatility in its applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61222-04-6 |
|---|---|
Molecular Formula |
C3H7BrO2Sn |
Molecular Weight |
273.70 g/mol |
IUPAC Name |
3-bromopropyl-hydroxy-oxotin |
InChI |
InChI=1S/C3H6Br.H2O.O.Sn/c1-2-3-4;;;/h1-3H2;1H2;;/q;;;+1/p-1 |
InChI Key |
LGNZWWRCDAFQAO-UHFFFAOYSA-M |
Canonical SMILES |
C(CBr)C[Sn](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















